molecular formula C15H21N5O B279646 3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide

3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide

Cat. No.: B279646
M. Wt: 287.36 g/mol
InChI Key: RHBBICTYDWXOBF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, it inhibits the growth of weeds by interfering with the synthesis of essential amino acids. In material science, it acts as a monomer for the synthesis of polymers with desired properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its concentration and application. In medicine, it has been shown to have cytotoxic effects on cancer cells and minimal toxicity on normal cells. In agriculture, it has been shown to have low toxicity on non-target organisms. In material science, it has been shown to have desirable properties such as high thermal stability and mechanical strength.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide in lab experiments include its ability to inhibit the growth of cancer cells and weeds, and its desirable properties for material science applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For the research on 3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as energy storage and catalysis. Additionally, research on the toxicity and environmental impact of this compound is needed to ensure its safe use in various applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicine, agriculture, and material science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and ensure its safe use in various applications.

Synthesis Methods

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 1,3,5-trimethyl-1H-pyrazole-4-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acryloyl chloride to obtain the final product.

Scientific Research Applications

3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a herbicide due to its ability to inhibit the growth of weeds. In material science, it has been used as a monomer for the synthesis of polymers with desired properties.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C15H21N5O/c1-5-20-10-13(8-17-20)6-7-15(21)16-9-14-11(2)18-19(4)12(14)3/h6-8,10H,5,9H2,1-4H3,(H,16,21)/b7-6+

InChI Key

RHBBICTYDWXOBF-VOTSOKGWSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NCC2=C(N(N=C2C)C)C

SMILES

CCN1C=C(C=N1)C=CC(=O)NCC2=C(N(N=C2C)C)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NCC2=C(N(N=C2C)C)C

Origin of Product

United States

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